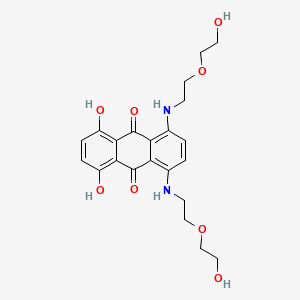
Azure A
描述
Azure A 是一种有机化合物,化学式为 C₁₄H₁₄ClN₃S 。 它是一种浅蓝色至深蓝色染料,常用于生物染色和作为粘多糖的筛选试验 。 This compound 还以其在血液涂片中染色溶酶体的用途而闻名,并且常用于吉姆萨染色 。
科学研究应用
Azure A 在科学研究中具有广泛的应用,包括:
生物学: 用于染色技术,用于可视化细胞成分,如溶酶体和粘多糖.
医学: 用于诊断测试,并在组织病理学中用作染色剂.
作用机理
This compound 主要通过其与特定分子靶标结合的能力发挥作用。 在生物染色中,this compound 与细胞的酸性成分(如核酸和蛋白质)结合,导致颜色变化,从而可以在显微镜下观察到 。 结合是由静电相互作用和氢键促进的 。
未来方向
The future of Azure involves continuous innovation to support development today and product visions for tomorrow . Azure’s capabilities for simulations and other computational problems are expected to continue expanding .
Relevant Papers There are numerous resources, including analyst reports, e-books, and white papers, available on Azure . These resources provide a deeper understanding of cloud computing, Azure’s security capabilities, and other relevant topics.
准备方法
合成路线和反应条件
Azure A 可以通过在硫存在下氧化 N,N-二甲基对苯二胺 来合成。 该反应通常涉及使用 盐酸 作为催化剂,并在升高的温度下进行 。
工业生产方法
在工业环境中,this compound 是通过类似的合成路线但在更大规模上生产的。该过程涉及仔细控制反应条件以确保最终产品的产率和纯度高。 然后通过重结晶或其他适当的方法纯化化合物以获得所需的质量 。
化学反应分析
反应类型
Azure A 会经历各种化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括 高锰酸钾 和 过氧化氢 .
还原: 常用还原剂包括 硼氢化钠 和 锌粉 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,this compound 的氧化会导致形成各种氧化衍生物,而还原通常会产生亚甲基化合物形式 。
作用机制
Azure A exerts its effects primarily through its ability to bind to specific molecular targets. In biological staining, this compound binds to acidic components of cells, such as nucleic acids and proteins, resulting in a color change that allows for visualization under a microscope . The binding is facilitated by electrostatic interactions and hydrogen bonding .
相似化合物的比较
Azure A 是噻嗪染料家族的一部分,其中包括 Azure B 和 Azure C 等化合物。 与这些类似的化合物相比,this compound 在其特定的染色特性和更有效地结合某些细胞成分的能力方面是独特的 。 其他类似的化合物包括 亚甲基蓝 和 甲苯胺蓝 ,它们在某些染色特性方面有所重叠,但在化学结构和特定应用方面有所不同 。
参考文献
属性
IUPAC Name |
(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALREUIWICQLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040157 | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Giemsa's stain | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |
| Record name | Azure A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azuresin [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Giemsa's stain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZURE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Giemsa's stain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Giemsa's stain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Azure A?
A1: this compound (also known as CI 52005) has a molecular formula of C14H14ClN3S and a molecular weight of 291.80 g/mol.
Q2: How does this compound interact with its target molecules?
A: this compound exhibits a strong binding affinity for nucleic acids, particularly RNA. Its interaction with RNA is primarily attributed to electrostatic interactions between its positively charged dimethylamino groups and the negatively charged phosphate backbone of RNA. this compound can also intercalate between the base pairs of RNA, further stabilizing the interaction. [, ]
Q3: Can this compound bind to DNA?
A: Yes, this compound can bind to both DNA and RNA. While it demonstrates a preference for RNA, its interaction with DNA is also mediated by electrostatic forces and intercalation, leading to changes in DNA's spectral properties. [, , ]
Q4: What are the downstream effects of this compound binding to nucleic acids?
A: Binding of this compound to RNA can interfere with various cellular processes, including protein synthesis and mRNA stability. This interaction can lead to structural changes in RNA, potentially affecting its biological function. [, ]
Q5: What is the significance of this compound's spectroscopic properties?
A: this compound displays characteristic absorption and fluorescence spectra, making it a valuable tool in spectroscopic studies. Its spectral properties are sensitive to its environment, allowing researchers to monitor its interactions with other molecules and study conformational changes in target molecules. [, ]
Q6: Is this compound stable under various conditions?
A: this compound's stability can be affected by factors such as pH, temperature, and light exposure. Research suggests its stability is optimal in slightly acidic to neutral pH conditions. [, , ]
Q7: What are some applications of this compound that exploit its interaction with biological molecules?
A: this compound's affinity for nucleic acids makes it useful in various biological applications, including:* Staining: It's widely employed as a histological stain to visualize RNA-rich structures in cells and tissues. [, ]* Sensing: Researchers are exploring its potential in developing electrochemical DNA sensors for detecting DNA damage. []* Photodynamic therapy: this compound's photosensitizing properties make it a candidate for photodynamic antimicrobial chemotherapy, potentially targeting bacterial cells. []
Q8: Are there industrial applications for this compound?
A: Beyond biological research, this compound finds use in textile dyeing. It belongs to a class of thiazine dyes used to impart vibrant blue and violet hues to fabrics. [, ]
Q9: How is computational chemistry being used to study this compound?
A: Computational techniques like molecular docking and molecular dynamics simulations provide insights into the binding mode, affinity, and interaction dynamics of this compound with target molecules. These studies aid in understanding its mechanism of action and designing potential derivatives with improved properties. [, ]
Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A: Research on this compound analogs, such as Azure B and Azure C, suggests that modifications to the substituents on the phenothiazine ring system can influence their binding affinity, toxicity, and overall biological activity. Studies are investigating the impact of these structural changes on their interaction with serum albumins and other targets. [, ]
Q11: Are there any safety concerns associated with this compound?
A: As with many chemical compounds, this compound may pose certain safety risks. It's crucial to handle it with appropriate precautions and consult relevant safety data sheets. [, ]
Q12: What is the environmental impact of this compound, especially considering its use in textile dyeing?
A: The release of this compound-containing wastewater from textile industries can pose environmental hazards. Researchers are actively exploring bioremediation techniques, such as microbial fuel cells, to remove this compound and other textile dyes from wastewater effectively. [, ]
Q13: What are some future research directions for this compound?
A: Future research on this compound is likely to focus on:* Improving its efficacy and specificity in photodynamic therapy applications. []* Developing more sensitive and selective electrochemical DNA sensors. []* Designing environmentally friendly alternatives for textile dyeing to minimize its ecological impact. [, ] * Exploring its potential in novel therapeutic areas based on its interactions with biomolecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)



